molecular formula C4H4F6N4 B12673960 2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide CAS No. 4314-26-5

2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide

Cat. No.: B12673960
CAS No.: 4314-26-5
M. Wt: 222.09 g/mol
InChI Key: MLFPPBBRUBCZBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide typically involves the reaction of trifluoroacetimidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include trifluoroacetic acid derivatives, hydrazine derivatives, and various substituted trifluoromethyl compounds .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide is unique due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactions .

Properties

CAS No.

4314-26-5

Molecular Formula

C4H4F6N4

Molecular Weight

222.09 g/mol

IUPAC Name

N'-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C4H4F6N4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h(H2,11,13)(H2,12,14)

InChI Key

MLFPPBBRUBCZBY-UHFFFAOYSA-N

Isomeric SMILES

C(=N\N=C(/N)\C(F)(F)F)(\N)/C(F)(F)F

Canonical SMILES

C(=NN=C(C(F)(F)F)N)(C(F)(F)F)N

Origin of Product

United States

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